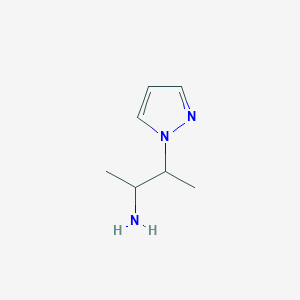

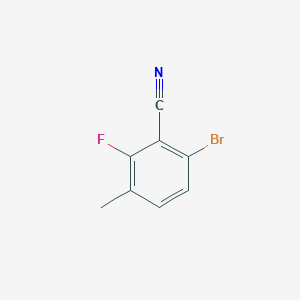

6-Bromo-2-fluoro-3-methylbenzonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

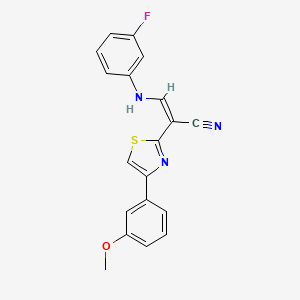

6-Bromo-2-fluoro-3-methylbenzonitrile is a useful research compound. Its molecular formula is C8H5BrFN and its molecular weight is 214.037. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Microwave-induced Nucleophilic Fluorination

6-Bromo-2-fluoro-3-methylbenzonitrile derivatives have been used in microwave-induced nucleophilic [18F]fluorination studies. This technique, used in radiochemical synthesis, showed varying labeling yields for different halogenated precursors, demonstrating the influence of halogen atoms on nucleophilic substitution reactivity (Guo et al., 2008).

Halodeboronation of Aryl Boronic Acids

The compound has been applied in the study of halodeboronation reactions. Specifically, its synthesis through the bromodeboronation of related boronic acids highlights the potential of this approach in creating various aryl bromides and chlorides in good to excellent yields (Szumigala et al., 2004).

Synthesis of 3-Bromo-2-fluorobenzoic Acid

The transformation of related benzonitriles, like 2-amino-6-fluorobenzonitrile, into 3-bromo-2-fluorobenzoic acid under optimized conditions, demonstrates another significant application in industrial-scale production. This process involves bromination and hydrolysis steps (Zhou Peng-peng, 2013).

Experimental and Theoretical Spectroscopic Investigations

4-Bromo-3-methylbenzonitrile, a related compound, has been studied for its electronic structure, vibrational properties, and other characteristics using Density Functional Theory (DFT). Such studies help in understanding the molecular properties of similar halogenated benzonitriles (Shajikumar & Raman, 2018).

Synthesis in Pesticide Development

Similar compounds, like 3-fluoro-4-methylbenzonitrile, have been synthesized from ortho-toluidine and applied in the development of new pesticides. This reflects the potential of this compound in agrichemical research (Min, 2006).

Safety and Hazards

“6-Bromo-2-fluoro-3-methylbenzonitrile” is classified as a hazardous substance. It has a GHS07 pictogram and the signal word “Warning” is associated with it . The hazard statement H302 indicates that it is harmful if swallowed . Precautionary measures include avoiding contact with skin and eyes, and not disposing of it in the environment .

Mecanismo De Acción

Target of Action

It’s known that benzonitrile derivatives are often used in the synthesis of various pharmaceuticals and bioactive compounds .

Mode of Action

Benzonitrile derivatives are known to undergo suzuki cross-coupling reactions , which are widely used in organic chemistry for the formation of carbon-carbon bonds . This suggests that 6-Bromo-2-fluoro-3-methylbenzonitrile may interact with its targets through a similar mechanism.

Biochemical Pathways

Given its potential use in suzuki cross-coupling reactions , it may be involved in the synthesis of various bioactive compounds, potentially affecting multiple biochemical pathways depending on the specific compounds synthesized.

Pharmacokinetics

It’s known that the compound is a solid at room temperature and should be stored in a dry environment at 2-8°c . These properties may influence its bioavailability and pharmacokinetics.

Result of Action

As a potential reagent in Suzuki cross-coupling reactions , its primary role may be in the synthesis of other compounds, with the resulting effects dependent on the specific compounds synthesized.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound should be stored in a dry environment at 2-8°C to maintain its stability . Additionally, the compound’s efficacy in Suzuki cross-coupling reactions may be influenced by factors such as temperature, pH, and the presence of a suitable catalyst .

Propiedades

IUPAC Name |

6-bromo-2-fluoro-3-methylbenzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrFN/c1-5-2-3-7(9)6(4-11)8(5)10/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDTVNJZLFQHHMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)Br)C#N)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrFN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-fluoro-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide](/img/structure/B3003314.png)

![Ethyl 2-[[(Z)-2-cyano-3-(3-methoxy-4-propan-2-yloxyphenyl)prop-2-enoyl]amino]-4-(4-methylphenyl)thiophene-3-carboxylate](/img/structure/B3003316.png)

![(E)-1-[3-[4-[(2,4-dichlorophenyl)methoxy]phenyl]pyrazol-1-yl]-3-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one](/img/structure/B3003322.png)

![5-chloro-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B3003324.png)

![methyl 4-{[(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetyl]amino}benzoate](/img/structure/B3003328.png)

![1-[3-(Chloromethyl)benzoyl]piperidine](/img/structure/B3003329.png)